Propoxyphenyl sildenafil

Description

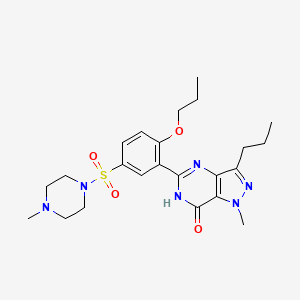

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-[5-(4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-5-7-18-20-21(28(4)26-18)23(30)25-22(24-20)17-15-16(8-9-19(17)33-14-6-2)34(31,32)29-12-10-27(3)11-13-29/h8-9,15H,5-7,10-14H2,1-4H3,(H,24,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHQLYOWYJTHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877777-10-1 | |

| Record name | Propoxyphenyl sildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877777101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPOXYPHENYL SILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JW56253DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propoxyphenyl Sildenafil's Interaction with PDE5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of PDE5 in Cellular Signaling

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway.[2][3] This pathway plays a crucial role in various physiological processes, most notably in the regulation of smooth muscle tone. The signaling cascade is initiated by the release of nitric oxide, which activates soluble guanylate cyclase (sGC). sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG), which in turn phosphorylates downstream targets, resulting in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[3]

PDE5 terminates this signaling cascade by specifically hydrolyzing cGMP to the inactive 5'-GMP.[3][4] By inhibiting the action of PDE5, compounds like sildenafil (B151) and its analogs prevent the degradation of cGMP, leading to its accumulation and an enhanced vasodilatory response.[3]

Propoxyphenyl Sildenafil: An Analog of Interest

Sildenafil, a potent and selective inhibitor of PDE5, has been extensively studied.[4] An analog of sildenafil, identified as propoxyphenyl-thiohydroxyhomosildenafil (B1679654), has been characterized where the ethoxy group on the phenyl ring of a sildenafil analog is replaced by a propoxy moiety.[1] While this compound has been identified, a detailed pharmacological profile, including its specific inhibitory constants against PDE5, is not yet publicly documented. The principles and methodologies outlined in this guide are directly applicable to the comprehensive evaluation of this and other novel sildenafil analogs.

Mechanism of Action: Competitive Inhibition of PDE5

Sildenafil and its analogs act as competitive inhibitors of PDE5.[4] This means they bind to the same active site on the enzyme as the natural substrate, cGMP, thereby preventing cGMP from being hydrolyzed. The inhibition is reversible and highly selective for PDE5 over other phosphodiesterase isozymes.

The PDE5 Catalytic Domain: A Structural Overview

The catalytic domain of PDE5 contains a deep, hydrophobic pocket that forms the active site. Key residues within this pocket are crucial for substrate and inhibitor binding. Sildenafil and its analogs orient within this pocket, with the pyrazolopyrimidinone (B8486647) core mimicking the guanine (B1146940) base of cGMP.

The binding of sildenafil to the PDE5 active site is characterized by several key interactions:

-

Hydrophobic Interactions: The phenyl ring and other hydrophobic moieties of the inhibitor interact with nonpolar residues lining the active site pocket.

-

Hydrogen Bonding: Specific hydrogen bonds are formed between the inhibitor and amino acid residues in the active site, contributing to the high binding affinity. For instance, the sulfonamide group of sildenafil is a key feature for its potent inhibitory activity.[5]

-

Co-planarity: The planarity of the molecule can influence its inhibitory activity, although a direct correlation is not always observed. Studies on sildenafil analogs have shown that the degree of co-planarity can be inversely related to in vitro PDE5 inhibitory activity.

Quantitative Analysis of PDE5 Inhibition

The potency and selectivity of PDE5 inhibitors are quantified using various parameters, primarily the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki). The following table summarizes representative inhibitory data for sildenafil against PDE5 and its selectivity over other PDE isozymes. This data serves as a benchmark for the evaluation of new analogs like this compound.

| Compound | PDE Isozyme | IC50 (nM) | Ki (nM) | Selectivity vs. PDE5 |

| Sildenafil | PDE1 | 280 | - | ~80x |

| PDE2 | 25,000 | - | ~7140x | |

| PDE3 | 25,000 | - | ~7140x | |

| PDE4 | 19,000 | - | ~5430x | |

| PDE5 | 3.5 - 8.5 | 1 | 1x | |

| PDE6 | 35 | - | ~10x | |

| PDE11 | - | - | >1000x |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of PDE5 inhibitors.

PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to inhibit the hydrolysis of a fluorescently labeled cGMP analog by PDE5.

A. Reagents and Materials:

-

Recombinant human PDE5A1 enzyme

-

Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

-

PDE Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

-

Binding agent (binds to the hydrolyzed 5'-GMP product)

-

Test compound (e.g., this compound)

-

Positive control inhibitor (e.g., sildenafil)

-

DMSO for compound dilution

-

384-well, low-volume, black, non-binding surface microplates

-

Microplate reader capable of measuring fluorescence polarization

B. Assay Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in PDE Assay Buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant PDE5A1 enzyme in PDE Assay Buffer to the working concentration.

-

Assay Plate Setup:

-

Add the diluted test compound or controls (DMSO for 100% activity, positive control for maximal inhibition) to the wells of the microplate.

-

Add the diluted PDE5A1 enzyme solution to all wells except the "no enzyme" blank wells.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate solution to all wells.

-

Incubation: Incubate the plate for 60 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding the binding agent to all wells.

-

Final Incubation: Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.

-

Data Acquisition: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., ~485 nm excitation, ~530 nm emission for FAM).

C. Data Analysis:

-

Calculate the percentage of PDE5 inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)) Where:

-

mP_sample is the millipolarization value of the well with the test compound.

-

mP_blank is the millipolarization value of the well with no enzyme.

-

mP_control is the millipolarization value of the well with DMSO only.

-

-

Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the PDE5 enzyme and can be used to determine the binding affinity (Ki) of a test compound through competition.

A. Reagents and Materials:

-

Purified recombinant PDE5 enzyme

-

Radioligand (e.g., [3H]sildenafil)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

Wash Buffer (ice-cold Binding Buffer)

-

Test compound (e.g., this compound)

-

Non-specific binding control (e.g., a high concentration of unlabeled sildenafil)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

B. Assay Procedure:

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the purified PDE5 enzyme, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the bound radioligand from the free radioligand. The enzyme-ligand complex will be retained on the filter.

-

Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

C. Data Analysis:

-

Determine Specific Binding: Subtract the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding to obtain the specific binding at each test compound concentration.

-

IC50 Determination: Plot the specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the enzyme.

-

Mandatory Visualizations

cGMP Signaling Pathway and PDE5 Inhibition

Caption: The cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Experimental Workflow for Fluorescence Polarization Assay

Caption: Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.

Logical Relationship of this compound Interaction with PDE5 Active Site

Caption: Key molecular interactions between this compound and the PDE5 active site.

Conclusion

The therapeutic efficacy of sildenafil and its analogs is rooted in their potent and selective competitive inhibition of PDE5. While specific quantitative data for propoxyphenyl-thiohydroxyhomosildenafil remains to be published, the established structure-activity relationships of sildenafil analogs provide a strong foundation for predicting its mechanism of action. The detailed experimental protocols provided herein offer a clear pathway for the comprehensive characterization of this and other novel PDE5 inhibitors. The continued exploration of the subtle structural modifications of the sildenafil scaffold holds promise for the development of next-generation PDE5 inhibitors with improved pharmacological profiles.

References

- 1. Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Blueprint: A Technical Guide to the Synthesis and Purification of Propoxyphenyl Sildenafil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of propoxyphenyl sildenafil (B151), a potent analogue of the well-known phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. While primarily identified as an undeclared adulterant in herbal supplements, its structural similarity to sildenafil warrants a detailed examination of its synthesis for research and analytical purposes. This document outlines a plausible synthetic pathway, detailed experimental protocols, purification techniques, and the relevant pharmacological context.

Physicochemical Properties

Propoxyphenyl sildenafil, systematically named 1-methyl-5-[5-(4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one, is distinguished from sildenafil by the substitution of an ethoxy group with a propoxy group on the phenyl ring.[1] This modification slightly increases its molecular weight and is expected to alter its lipophilicity, potentially influencing its pharmacokinetic and pharmacodynamic properties.

| Property | Value |

| Molecular Formula | C₂₃H₃₂N₆O₄S |

| Molecular Weight | 488.6 g/mol |

| IUPAC Name | 1-methyl-5-[5-(4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one |

| CAS Number | 877777-10-1 |

| Appearance (Predicted) | Solid |

Proposed Chemical Synthesis

Currently, a specific, peer-reviewed synthesis for this compound has not been published. However, a robust synthetic route can be proposed based on the well-established synthesis of sildenafil and its analogues.[2][3] The following two-step process is adapted from a facile, improved synthesis of sildenafil.[1][4]

The proposed synthetic workflow begins with the precursor, 5-(2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, which undergoes chlorosulfonation followed by condensation with N-methylpiperazine.

Experimental Protocols

Step 1: Synthesis of 5-(5-Chlorosulfonyl-2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

This protocol is adapted from the synthesis of the ethoxy analogue.[1]

-

In a clean, dry reaction vessel, add chlorosulfonic acid (50 mL).

-

Cool the vessel to 0–10 °C using an ice bath.

-

Portion-wise, add 5-(2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one (25 g, ~76.6 mmol) followed by thionyl chloride (9.1 g, ~76.6 mmol) while maintaining the temperature between 0–10 °C.

-

After the addition is complete, raise the temperature of the reaction mixture to 20–30 °C.

-

Stir the reaction mass for approximately 4 hours to ensure the reaction goes to completion.

-

Slowly pour the reaction mass onto crushed ice (~500 g) with vigorous stirring.

-

Extract the resulting product with dichloromethane (250 mL). The dichloromethane layer containing the sulfonyl chloride intermediate is used directly in the next step.

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of sildenafil.[1]

-

To the dichloromethane layer containing the sulfonyl chloride intermediate from Step 1, add N-methylpiperazine (9.2 g, ~92 mmol).

-

Stir the reaction mixture for 1 hour at 20–25 °C.

-

Wash the reaction mass with a 5% w/w aqueous sodium bicarbonate solution (100 mL).

-

Follow with a wash of demineralised water (100 mL).

-

Separate the organic (dichloromethane) layer and concentrate it under reduced pressure at a temperature below 50 °C.

-

To the resulting residue, add methanol (B129727) to induce crystallization of the crude this compound.

-

Collect the solid product via filtration and proceed with purification.

Proposed Synthesis Data Summary

The following table presents hypothetical quantitative data for the proposed synthesis, based on the protocols for sildenafil.[1]

| Parameter | Step 1: Chlorosulfonation | Step 2: Condensation |

| Starting Material | 5-(2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one | 5-(5-Chlorosulfonyl-2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (in DCM) |

| Reagents | Chlorosulfonic acid, Thionyl chloride | N-methylpiperazine |

| Solvent | Dichloromethane (for extraction) | Dichloromethane |

| Temperature | 0–10 °C (addition), 20–30 °C (reaction) | 20–25 °C |

| Reaction Time | 4 hours | 1 hour |

| Theoretical Molar Ratio | Starting Material : Thionyl Chloride (1:1) | Sulfonyl Chloride Intermediate : N-methylpiperazine (~1:1.2) |

| Work-up | Quenching on ice, Extraction with DCM | Aqueous wash (NaHCO₃, H₂O), Concentration |

| Isolation | - | Crystallization from Methanol |

Purification

Purification of the crude product is essential to remove unreacted starting materials, reagents, and side products. A combination of washing and recrystallization is typically effective for sildenafil analogues.[1][5]

Experimental Protocol: Recrystallization

-

Transfer the crude this compound solid to a suitable flask.

-

Add a minimal amount of a suitable solvent (e.g., methanol, or an ethanol/water mixture) to dissolve the solid at an elevated temperature (reflux).[1][6]

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

For higher purity, analytical and preparative High-Performance Liquid Chromatography (HPLC) can be employed, typically using a reversed-phase C18 column.[7][8]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques. These methods were used to elucidate its structure when it was first identified as an adulterant.[1][9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the propoxy group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maximum.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

Mechanism of Action: PDE5 Inhibition Signaling Pathway

This compound is an analogue of sildenafil and is presumed to act via the same mechanism: inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[11] PDE5 is the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature.

Inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This activation results in the phosphorylation of several downstream targets, leading to a decrease in intracellular calcium levels and causing smooth muscle relaxation.[12] This vasodilation is the basis for its therapeutic effects in erectile dysfunction and pulmonary hypertension.

References

- 1. mdpi.com [mdpi.com]

- 2. New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Why sildenafil and sildenafil citrate monohydrate crystals are not stable? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104370915A - Preparation method of sildenafil citrate - Google Patents [patents.google.com]

- 7. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity [flore.unifi.it]

- 11. researchgate.net [researchgate.net]

- 12. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Blueprint: A Technical Guide to the Structural Elucidation of Propoxyphenyl Sildenafil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the molecular structure elucidation of propoxyphenyl sildenafil (B151). This potent analogue of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, has been identified as an adulterant in various products, necessitating robust analytical strategies for its detection and characterization. This document outlines the key experimental protocols and presents the foundational spectroscopic and chromatographic data integral to its identification.

Propoxyphenyl sildenafil, chemically known as 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxyphenyl]sulfonyl]-4-methylpiperazine, is structurally differentiated from sildenafil by the substitution of the ethoxy group on the phenyl ring with a propoxy group.[1] The elucidation of its molecular architecture relies on a synergistic application of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), complemented by Ultraviolet (UV) and Infrared (IR) spectroscopy.

Spectroscopic and Chromatographic Data

The definitive structural confirmation of this compound is achieved through the meticulous analysis of data obtained from a suite of analytical methods. The following tables summarize the key quantitative data essential for its unequivocal identification.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound[1]

NMR spectroscopy provides the fundamental framework for the structural backbone of this compound, enabling the precise assignment of each proton and carbon atom within the molecule.

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) ppm |

| H-18 (t) | 7.89 | C-1 (s) | 135.5 |

| H-15 (d) | 7.86 | C-4 (s) | 158.4 |

| H-14 (d) | 7.18 | C-5 (s) | 129.5 |

| H-10 (s) | 4.16 | C-6 (s) | 136.2 |

| H-20a (t) | 4.02 | C-7 (s) | 153.2 |

| H-26, H-28 (br s) | 2.97 | C-9 (s) | 138.8 |

| H-11 (t) | 2.76 | C-10 (q) | 37.1 |

| H-25, H-29 (br s) | 2.50 | C-11 (t) | 27.0 |

| H-24 (s) | 2.16 | C-12 (t) | 21.6 |

| H-12 (sextet) | 1.71 | C-13 (q) | 13.9 |

| H-20b (sextet) | 1.71 | C-14 (d) | 113.6 |

| H-13 (t) | 0.93 | C-15 (d) | 131.6 |

| H-21 (t) | 0.93 | C-17 (s) | 129.8 |

| C-18 (d) | 128.0 | ||

| C-20 (t) | 69.8 | ||

| C-20b (t) | 22.0 | ||

| C-21 (q) | 10.4 | ||

| C-24 (q) | 45.4 | ||

| C-25, C-29 (t) | 52.8 | ||

| C-26, C-28 (t) | 45.5 |

Table 2: Mass Spectrometry (MS) and Spectroscopic Data for this compound[1]

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern, confirming the elemental composition and connectivity of the molecule.

| Analytical Technique | Observed Data |

| LC/MS (ESI) | m/z 489.5 [M+H]⁺ |

| UV λmax (nm) | 228, 292 |

| IR νmax (cm⁻¹) | 3424, 2966, 1695, 1583, 1459, 1352, 1170 |

Experimental Protocols

Detailed methodologies are paramount for the reproducible and accurate elucidation of the molecular structure of this compound.

Sample Preparation and Isolation

This compound is often found as an adulterant in complex matrices such as herbal supplements or energy drinks.[1][2] A preliminary extraction and purification step is therefore essential.

Protocol:

-

Extraction: The sample is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, often employing techniques like sonication to ensure efficient extraction.

-

Purification: The crude extract is then subjected to purification, typically using column chromatography over silica (B1680970) gel.[2] The fractions are monitored by Thin Layer Chromatography (TLC) to isolate the compound of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules.

Protocol:

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations in the 2D spectra are analyzed to assign all proton and carbon signals and to establish the connectivity of the molecular structure.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, which aids in confirming the proposed structure.

Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is commonly used.[3][4]

-

Sample Infusion: The purified sample is dissolved in a suitable solvent (e.g., methanol/water with a small amount of formic acid) and infused into the mass spectrometer.

-

Data Acquisition: Mass spectra are acquired in positive ion mode. Tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation data. In these experiments, the protonated molecule [M+H]⁺ is selected and fragmented by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[3]

-

Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition. The fragmentation pattern is analyzed to identify characteristic fragment ions that correspond to different parts of the molecule, further confirming the structure. A common fragment ion for sildenafil and its analogues is observed at m/z 283, resulting from the cleavage of the C-S bond and loss of the substituent on the phenyl ring.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the separation, identification, and quantification of this compound in various samples.

Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column is typically employed for the separation.

-

Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5][6]

-

Detection: The eluent is monitored at the UV absorbance maxima of this compound, which are approximately 228 nm and 292 nm.[1]

-

Quantification: For quantitative analysis, a calibration curve is constructed using a certified reference standard of this compound.

Visualizing Molecular Interactions and Analytical Workflows

To better understand the context of this compound's analysis and its mechanism of action, the following diagrams illustrate key pathways and processes.

PDE5 Inhibition Signaling Pathway

Sildenafil and its analogues, including this compound, exert their pharmacological effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme. This inhibition leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[7][8]

Caption: Mechanism of action of this compound via PDE5 inhibition.

General Workflow for Structure Elucidation

The structural elucidation of an unknown compound like this compound from a complex mixture follows a logical and systematic workflow, combining separation and spectroscopic techniques.

References

- 1. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural elucidation of a new sildenafil analogue using high-resolution Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Sildenafil - Wikipedia [en.wikipedia.org]

- 8. droracle.ai [droracle.ai]

Physicochemical Properties of Propoxyphenyl Sildenafil: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of propoxyphenyl sildenafil (B151), a known analogue of sildenafil. The information is presented to facilitate its use in laboratory settings, with a focus on data clarity, detailed experimental methodologies, and visual representations of key concepts.

Propoxyphenyl sildenafil, a structural analogue of the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, is of significant interest in pharmaceutical research. Its characterization is crucial for understanding its behavior in biological systems and for the development of analytical methods. This guide summarizes its key physicochemical properties, provides detailed experimental protocols for their determination, and illustrates relevant biological pathways and experimental workflows.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C23H32N6O4S | [1][2] |

| Molecular Weight | 488.61 g/mol | [1][2] |

| Appearance | Off-White to Light Yellow Solid | [3] |

| Predicted Physicochemical Properties | Value | Source |

| Melting Point | 156-159 °C | [3] |

| Boiling Point | 679.3 ± 65.0 °C | [3] |

| Density | 1.37 ± 0.1 g/cm³ | [3] |

| pKa | 5.99 ± 0.42 | [3] |

| Qualitative Solubility Data | Observation | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |

| Methanol | Slightly Soluble (with heating) | [3] |

Signaling Pathway of this compound

As an analogue of sildenafil, this compound is presumed to exert its biological effects through the same mechanism of action: the inhibition of phosphodiesterase type 5 (PDE5). This leads to an enhancement of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be adapted for the characterization of this compound.

Determination of Melting Point (USP Class I Method)

The melting point of a crystalline solid is a critical indicator of its purity. The United States Pharmacopeia (USP) provides standardized methods for this determination.

Methodology:

-

Sample Preparation: The this compound sample is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant.

-

Capillary Tube Loading: The powdered sample is packed into a capillary tube of standard dimensions to a uniform height.

-

Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled and constant rate.

-

Observation: The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded to define the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[4][5][6]

References

In Vitro Discovery and Characterization of Propoxyphenyl Sildenafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxyphenyl sildenafil (B151) is a synthetic analogue of sildenafil, the active ingredient in Viagra®, characterized by the substitution of the ethoxy group on the phenyl ring with a propoxy group. Initially identified as an undeclared adulterant in herbal dietary supplements and energy drinks, its structural similarity to sildenafil suggests a shared mechanism of action as a phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] This technical guide provides a comprehensive overview of the in vitro discovery and characterization of propoxyphenyl sildenafil, synthesizing available data on its pharmacology, and outlining the standard experimental protocols for its analysis and biological evaluation. Due to its status as an unapproved drug analogue, publicly available pharmacological data is limited; therefore, this guide also incorporates information from closely related analogues and standard methodologies to provide a complete scientific context.

Introduction and Background

Sildenafil analogues are a class of compounds designed with modifications to the parent sildenafil structure. This compound, chemically named 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxyphenyl]sulfonyl]-4-methylpiperazine, emerged not from traditional drug discovery pipelines, but through forensic analysis of so-called "natural" sexual enhancement products.[2][3] Its discovery highlights a continuing trend of adulteration where synthetic compounds are illegally included in consumer products. The primary structural difference from sildenafil is the replacement of the 2-ethoxy group with a 2-propoxy group on the phenyl ring moiety.[3] This modification, while seemingly minor, can significantly impact the compound's potency, selectivity, and overall pharmacological profile. A related analogue, propoxyphenyl-thiohydroxyhomosildenafil (B1679654), has been reported to be approximately 10-fold more potent in inhibiting the PDE5 enzyme compared to sildenafil, underscoring the significance of this structural change.

Mechanism of Action: The NO/cGMP/PDE5 Signaling Pathway

As an analogue of sildenafil, this compound is presumed to exert its physiological effects by inhibiting phosphodiesterase type 5 (PDE5). PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[4][5]

The signaling cascade begins with the release of nitric oxide (NO) from nerve endings and endothelial cells during sexual stimulation. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP activate protein kinase G (PKG), leading to a cascade of events that results in the phosphorylation of proteins controlling intracellular calcium levels. The subsequent decrease in cytosolic calcium causes smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and facilitating an erection.[5]

By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging the signaling cascade initiated by NO. This leads to a more pronounced and sustained smooth muscle relaxation and vasodilation.

Quantitative Pharmacological Data

While comprehensive in vitro studies on this compound are not widely published, data from forensic analyses and related analogues provide insight into its potency. The primary measure of efficacy for a PDE5 inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency.

| Compound | Target | IC50 Value | Fold Potency vs. Sildenafil | Notes |

| This compound (C53031900) | PDE5 | 3.95 ng/mL (~8.1 nM) | ~0.43x | IC50 value reported for a compound with CAS No. 1020251-53-9, identified as this compound.[6] |

| Propoxyphenyl-thiohydroxyhomosildenafil | PDE5 | Not specified | ~10x | Stated to be 10-fold more potent than sildenafil in inhibiting PDE5. |

| Sildenafil (for comparison) | PDE5 | 3.5 nM | 1x | Reference value from published in vitro studies on human corpus cavernosum.[7] |

| N-desmethylsildenafil (Metabolite) | PDE5 | ~7.0 nM | ~0.5x | Major active metabolite of sildenafil, exhibits approximately 50% of the in vitro activity.[8] |

Note: The conversion of ng/mL to nM for this compound assumes a molecular weight of 488.6 g/mol .

Experimental Protocols

The discovery and characterization of this compound involve a multi-step process, from initial detection and isolation to structural elucidation and biological activity assessment.

Workflow for Identification and Characterization

The typical workflow for identifying an unknown sildenafil analogue in a suspect sample is a sequential analytical process.

Analytical Characterization Methods

The structural identity of this compound has been established using a combination of standard analytical techniques.[1][2][9]

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and purification of the analogue from the complex matrix of dietary supplements. A diode array detector (DAD) provides initial UV spectral data.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact molecular weight and elemental formula. Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and elucidate its structural components by analyzing the fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are critical for unambiguously determining the chemical structure, including the precise location of the propoxy group on the phenyl ring and the overall connectivity of the atoms.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its chromophoric system, respectively, serving as complementary data for structural confirmation.[1][2][9]

In Vitro PDE5 Inhibition Assay Protocol (Fluorescence Polarization)

To determine the IC50 value and confirm the biological activity of this compound, a PDE5 inhibition assay is essential. The fluorescence polarization (FP) assay is a common high-throughput method.

-

Principle: This assay measures the change in the polarization of fluorescently labeled cGMP. When the small, rapidly tumbling fluorescent cGMP is hydrolyzed by PDE5 into fluorescent 5'-GMP, it is captured by a specific binding agent, causing a significant increase in its molecular size. This slows its rotation and increases the fluorescence polarization. An inhibitor like this compound will prevent the hydrolysis of the substrate, resulting in a low polarization signal.

-

Materials:

-

Recombinant human PDE5 enzyme

-

Fluorescently labeled cGMP substrate (e.g., fluorescein-cGMP)

-

PDE Assay Buffer (e.g., Tris-HCl, MgCl₂, EDTA)

-

Test compound (this compound) dissolved in DMSO

-

Binding agent/Stop solution

-

Multi-well microplates (e.g., 384-well, black)

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO and then further dilute in PDE Assay Buffer to achieve the final desired concentrations.

-

Assay Setup: To the wells of the microplate, add the PDE5 enzyme, assay buffer, and the diluted test compound or control (DMSO vehicle).

-

Reaction Initiation: Add the fluorescent cGMP substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature (e.g., 25-37°C) for a specified time (e.g., 60 minutes) to allow the reaction to proceed.

-

Reaction Termination & Signal Development: Add the binding agent/stop solution to halt the enzymatic reaction and allow the binding to the product to occur.

-

Signal Detection: Measure the fluorescence polarization in each well using a microplate reader equipped with appropriate filters.

-

Data Analysis: Plot the percentage of inhibition (calculated from the polarization values) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound represents a significant analogue of sildenafil, distinguished by a propoxy-for-ethoxy substitution on the phenyl ring. While its discovery has been primarily in the context of forensic analysis of adulterated products, the available data suggests it is a potent PDE5 inhibitor. The 10-fold increase in potency observed for the related propoxyphenyl-thiohydroxyhomosildenafil analogue indicates that modifications to this part of the sildenafil scaffold can substantially enhance biological activity. A full understanding of its pharmacological profile, including selectivity against other PDE isozymes and potential off-target effects, requires further dedicated in vitro and in vivo research. The methodologies outlined in this guide provide a standard framework for the comprehensive characterization of this compound and other novel PDE5 inhibitors.

References

- 1. Synthesis and phosphodiesterase 5 inhibitory activity of novel phenyl ring modified sildenafil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 5. researchgate.net [researchgate.net]

- 6. C53031900 | 1020251-53-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

Unveiling the Profile of Propoxyphenyl Sildenafil: A Technical Examination of a Non-Scheduled PDE5 Inhibitor

Introduction

In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, sildenafil (B151) stands as the archetypal compound, extensively studied and clinically validated for the treatment of erectile dysfunction and pulmonary arterial hypertension. However, the prevalence of counterfeit and unregulated sexual enhancement supplements has led to the emergence of numerous undeclared sildenafil analogues. Among these is propoxyphenyl sildenafil, a molecule structurally akin to sildenafil, differing by the substitution of the ethoxy group with a propoxy group on the phenyl ring. This technical guide provides a comprehensive overview of the anticipated pharmacological profile of this compound as a PDE5 inhibitor, based on the well-established characteristics of sildenafil and its analogues. Due to its status as an unscheduled analogue, public domain data on the specific quantitative pharmacology of this compound is not available. Therefore, this document leverages data from sildenafil to construct a representative profile, supplemented by analyses of structurally similar compounds.

The cGMP Signaling Pathway and PDE5 Inhibition

The therapeutic effect of sildenafil and its analogues is rooted in the potentiation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. In the context of erectile function, sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of various downstream targets. This cascade ultimately causes a decrease in intracellular calcium concentrations, leading to the relaxation of the cavernous smooth muscle, increased blood flow, and penile erection.[1][2][3][4]

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum.[4] this compound, like sildenafil, is designed to act as a competitive inhibitor of PDE5, preventing the degradation of cGMP. This inhibition leads to an accumulation of cGMP, thereby amplifying the NO-mediated smooth muscle relaxation and enhancing erectile function.[1][4]

Quantitative Pharmacological Data

While specific quantitative data for this compound is not publicly available, the following tables summarize the well-documented pharmacological parameters for sildenafil. It is hypothesized that this compound would exhibit a similar profile, though variations in potency and selectivity may exist due to the structural modification. The increased lipophilicity from the propoxy group compared to the ethoxy group could potentially influence its binding affinity and pharmacokinetic properties.

Table 1: In Vitro Potency of Sildenafil Against PDE5

| Parameter | Value | Description |

| IC50 | 3.5 nM | The half-maximal inhibitory concentration, indicating the concentration of the drug required to inhibit 50% of the PDE5 enzyme activity in vitro.[4] |

| Ki | ~1-4 nM | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. |

Table 2: In Vitro Selectivity Profile of Sildenafil for PDE Isoforms

| PDE Isoform | IC50 (nM) | Selectivity (Fold vs. PDE5) | Primary Tissue Location/Function |

| PDE1 | 280 | ~80 | Brain, myocardium, vascular smooth muscle |

| PDE2 | >10,000 | >2857 | Adrenal gland, heart, brain |

| PDE3 | >10,000 | >2857 | Cardiovascular tissue, platelets |

| PDE4 | >10,000 | >2857 | Inflammatory cells, brain, smooth muscle |

| PDE5 | 3.5 | 1 | Corpus cavernosum, pulmonary vasculature, platelets |

| PDE6 | 35 | ~10 | Retinal photoreceptors |

| PDE11 | 37 | ~10.6 | Skeletal muscle, prostate, testis |

Data for sildenafil is presented as a proxy for this compound. Data compiled from multiple sources.

Experimental Protocols

To determine the pharmacological profile of a novel PDE5 inhibitor such as this compound, a standardized set of in vitro and in vivo experiments would be conducted.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay is a common method to determine the IC50 of a test compound.

Principle: The assay measures the change in the rotational speed of a fluorescently labeled cGMP analog (tracer). When PDE5 hydrolyzes the tracer to a fluorescently labeled 5'-GMP, a specific binding agent in the assay mix binds to the 5'-GMP, forming a larger complex that rotates slower, leading to high fluorescence polarization. PDE5 inhibitors prevent the hydrolysis of the tracer, thus keeping the fluorescence polarization low.

Materials:

-

Recombinant human PDE5A1 enzyme

-

Fluorescently labeled cGMP substrate (e.g., cGMP-FAM)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

-

Binding agent

-

Test compound (this compound)

-

Reference compound (Sildenafil)

-

DMSO for compound dilution

-

96-well black microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and sildenafil in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Assay Reaction:

-

Add the diluted compounds or vehicle control (DMSO) to the wells of the microplate.

-

Add the diluted PDE5 enzyme solution to each well.

-

Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorescently labeled cGMP substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding the binding agent to all wells.

-

Incubate at room temperature for 30 minutes to allow the binding to stabilize.

-

Measure the fluorescence polarization using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a structural analogue of sildenafil that has been identified as an undeclared ingredient in unregulated products. Based on its structural similarity to sildenafil, it is predicted to be a potent and selective inhibitor of PDE5, exerting its pharmacological effects through the potentiation of the NO/cGMP signaling pathway. The primary structural difference—a propoxy group in place of an ethoxy group—may lead to increased lipophilicity, which could alter its potency, selectivity, and pharmacokinetic profile relative to sildenafil.

The absence of publicly available, peer-reviewed pharmacological data for this compound underscores the potential health risks associated with the consumption of adulterated supplements. A thorough pharmacological evaluation, including in vitro potency and selectivity assays, as well as in vivo efficacy and safety studies, would be necessary to fully characterize this compound. Researchers and drug development professionals should be aware of the continued emergence of such analogues and the importance of rigorous analytical and pharmacological screening to ensure public safety.

References

- 1. New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity [flore.unifi.it]

- 2. Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Nuances of Propoxyphenyl Sildenafil and its Progenitor, Sildenafil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional relationship between sildenafil (B151), a well-established phosphodiesterase type 5 (PDE5) inhibitor, and its analog, propoxyphenyl sildenafil. This document delves into their chemical structures, comparative physicochemical and pharmacological properties, and the experimental methodologies used for their characterization.

Core Structural Relationship

This compound is a structural analog of sildenafil. The fundamental difference lies in the alkoxy substituent on the phenyl ring. In sildenafil, this position is occupied by an ethoxy group (-OCH2CH3), whereas in this compound, it is replaced by a propoxy group (-OCH2CH2CH3).[1][2] This seemingly minor modification of an additional methylene (B1212753) group can influence the molecule's physicochemical properties, such as lipophilicity, which in turn may affect its pharmacokinetic and pharmacodynamic profile.

The core scaffold, a pyrazolo[4,3-d]pyrimidin-7-one ring system, responsible for mimicking the guanosine (B1672433) base of cyclic guanosine monophosphate (cGMP) and binding to the active site of PDE5, remains identical in both compounds.[3][4]

Comparative Physicochemical and Pharmacological Data

The following tables summarize the key quantitative data for sildenafil and this compound.

Table 1: Physicochemical Properties

| Property | Sildenafil | This compound |

| Chemical Name | 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 1-[4-propoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenylsulfonyl]-4-methylpiperazine |

| Molecular Formula | C22H30N6O4S[5] | C23H32N6O4S[6] |

| Molecular Weight | 474.58 g/mol [5] | 488.61 g/mol [6][7] |

| Melting Point | 189-190 °C[3] | Not available |

| Solubility in Water | 3.5 mg/mL[8] | Not available |

Table 2: Pharmacokinetic Profile

| Parameter | Sildenafil | This compound |

| Bioavailability | ~41% | Not available |

| Protein Binding | ~96%[8] | Not available |

| Metabolism | Primarily by hepatic CYP3A4 (major) and CYP2C9 (minor)[8] | Not available |

| Half-life | 3-4 hours | Not available |

| Excretion | Primarily in feces (~80%) and urine (~13%) | Not available |

Table 3: Pharmacodynamic Profile

| Parameter | Sildenafil | This compound |

| Mechanism of Action | Selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5)[4] | Presumed to be a selective PDE5 inhibitor |

| In Vitro Potency (PDE5) | IC50 values in the nanomolar range[9] | Not available |

| Metabolite Potency | The major N-desmethyl metabolite has ~50% of the in vitro potency for PDE5 as the parent drug.[8] | Not available |

Experimental Protocols

Detailed methodologies for the characterization and comparison of sildenafil and its analogs are crucial for reproducible research.

Structural Elucidation

The chemical structures of novel sildenafil analogs like this compound are typically determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are employed to determine the molecular weight and fragmentation pattern.[1]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[1]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to analyze the chromophoric parts of the molecule.[1]

In Vitro PDE5 Inhibition Assay

The potency of sildenafil and its analogs against PDE5 is determined using an in vitro enzyme inhibition assay.

-

Enzyme and Substrate Preparation: Recombinant human PDE5 is used as the enzyme source. The substrate, cGMP, is typically radiolabeled (e.g., with 3H) or fluorescently labeled.

-

Incubation: The test compound (this compound or sildenafil) at various concentrations is incubated with the PDE5 enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the cGMP substrate.

-

Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a stop solution or by heat inactivation.

-

Product Separation and Quantification: The product of the enzymatic reaction (e.g., 3H-GMP) is separated from the unreacted substrate. This can be achieved using techniques like scintillation proximity assay (SPA) or column chromatography.

-

Data Analysis: The amount of product formed is quantified, and the percentage of inhibition at each compound concentration is calculated. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by fitting the data to a dose-response curve.

Selectivity Profiling

To assess the selectivity of the compounds, similar in vitro inhibition assays are performed against a panel of other PDE isoenzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, etc.). The IC50 values obtained for each isoenzyme are compared to the IC50 for PDE5 to determine the selectivity profile.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Sildenafil and its Analogs

The mechanism of action of sildenafil and, presumably, this compound involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Caption: NO/cGMP signaling pathway and the inhibitory action of sildenafil analogs on PDE5.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for the systematic comparison of sildenafil and its novel analogs.

Caption: Experimental workflow for the comparative analysis of sildenafil and its analogs.

Conclusion

This compound represents a straightforward structural modification of sildenafil, with the potential for altered pharmacological properties. The addition of a single methylene group to the alkoxy substituent may impact its potency, selectivity, and pharmacokinetic profile. Further comprehensive studies, following the outlined experimental protocols, are necessary to fully elucidate the comparative efficacy and safety of this compound relative to its well-established parent compound. This guide provides a foundational framework for researchers undertaking such investigations in the field of PDE5 inhibitor drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The structure of sildenafil [ch.ic.ac.uk]

- 4. Sildenafil - Wikipedia [en.wikipedia.org]

- 5. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C23H32N6O4S | CID 135565675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fda.gov.tw [fda.gov.tw]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to Propoxyphenyl Sildenafil Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl sildenafil (B151) analogues represent a class of synthetic compounds that have emerged predominantly as undeclared adulterants in herbal dietary supplements marketed for sexual enhancement. Structurally, they are closely related to the well-known phosphodiesterase type 5 (PDE5) inhibitor, sildenafil, the active ingredient in Viagra®. The defining characteristic of these analogues is the substitution of the ethoxy group on the phenyl ring of sildenafil with a propoxy group. This technical guide provides a comprehensive overview of the key structural features of these analogues, collates the available, albeit limited, scientific data, and presents relevant experimental methodologies and signaling pathways.

Core Structural Features

The fundamental structural modification that defines propoxyphenyl sildenafil analogues is the replacement of the 2-ethoxy group on the phenyl ring of sildenafil with a 2-propoxy group.[1][2] This seemingly minor alteration in the alkyl chain length can potentially influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity for the PDE5 enzyme.

Several this compound analogues have been identified and characterized, including:

-

This compound: The direct analogue of sildenafil, where the ethoxy group is replaced by a propoxy group.[1][3]

-

Propoxyphenyl Aildenafil (Propoxyphenyl Methisosildenafil): An analogue of aildenafil (methisosildenafil) featuring a propoxy group instead of an ethoxy group on the phenyl ring.[2]

-

Propoxyphenyl Thioaildenafil (Propoxyphenyl Thiomethisosildenafil): A thiosildenafil (B29118) analogue that also incorporates the characteristic propoxy modification.[2]

-

Propoxyphenyl Thiohomosildenafil (B29216): An analogue of thiohomosildenafil with a propoxy substitution.[4]

-

Propoxyphenyl Homohydroxysildenafil: A derivative of homohydroxysildenafil containing a propoxy group.[5]

The consistent theme across these compounds is the elongation of the alkoxy chain at the C2 position of the phenyl ring from an ethyl to a propyl group.

Quantitative Data

A thorough review of the scientific literature reveals a significant scarcity of publicly available quantitative pharmacological data, such as IC50 values for PDE5 inhibition, for this compound analogues. These compounds have primarily been the subject of forensic and analytical studies focused on their identification in adulterated products, rather than comprehensive pharmacological evaluation.[1][2][6]

For comparative purposes, the following table summarizes the PDE5 inhibitory activity of sildenafil and some of its other well-characterized analogues.

| Compound | PDE5 IC50 (nM) | Notes |

| Sildenafil | ~1-5 | The parent compound. Potency can vary based on assay conditions. |

| Vardenafil | ~0.1-1 | A potent sildenafil analogue. |

| Tadalafil | ~1-5 | Another potent and selective PDE5 inhibitor with a longer half-life. |

| This compound Analogues | Data Not Available | Publicly available pharmacological data is scarce. |

Signaling Pathway of PDE5 Inhibition

Sildenafil and its analogues exert their therapeutic effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme, which is a key component of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This pathway is crucial for smooth muscle relaxation and vasodilation.

Caption: cGMP signaling pathway and the mechanism of action of this compound analogues.

Experimental Protocols

Due to the lack of specific published synthesis and bioassay protocols for this compound analogues, this section provides a general and adaptable methodology for the in vitro evaluation of PDE5 inhibitory activity, based on established procedures for sildenafil and other analogues.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to inhibit the hydrolysis of a fluorescently labeled cGMP substrate by the PDE5 enzyme.

Materials and Reagents:

-

Recombinant human PDE5A1

-

Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds (this compound analogues)

-

Reference compound (Sildenafil)

-

DMSO (for compound dilution)

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization

Experimental Workflow:

Caption: A generalized workflow for an in vitro PDE5 inhibition assay.

Procedure:

-

Compound Preparation: Prepare a stock solution of the test and reference compounds in 100% DMSO. Perform a serial dilution to obtain a range of concentrations for IC50 determination.

-

Assay Plate Preparation: Dispense a small volume of the diluted compounds, reference, and DMSO (as a control) into the wells of a 384-well microplate.

-

Enzyme Addition: Add the PDE5A1 enzyme, diluted in assay buffer, to all wells.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to bind to the enzyme.

-

Reaction Initiation: Add the fluorescently labeled cGMP substrate, diluted in assay buffer, to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Identification of this compound Analogues in Dietary Supplements

The primary context in which this compound analogues are encountered is as illegal adulterants. The following workflow outlines a general procedure for their identification.

Caption: General workflow for the identification of unknown sildenafil analogues in supplements.

Conclusion

This compound analogues are a group of unapproved drug analogues characterized by the presence of a propoxy group in place of the ethoxy group found in sildenafil. While their structures have been elucidated in the context of their illicit presence in dietary supplements, there is a notable lack of comprehensive pharmacological data, including their potency as PDE5 inhibitors. The experimental protocols and signaling pathway information provided in this guide are based on the well-established knowledge of sildenafil and can serve as a foundation for the further investigation of these compounds. Researchers and drug development professionals should be aware of the prevalence of these and other sildenafil analogues as adulterants and the potential safety risks they pose to the public. Further research is warranted to fully characterize the pharmacological and toxicological profiles of these emerging compounds.

References

- 1. Isolation and identification of a new sildenafil analogue adulterated in energy drink: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C23H32N6O4S | CID 135565675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propoxyphenyl thiohomosildenafil | C24H34N6O3S2 | CID 10118761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propoxyphenyl homohydroxysildenafil | C24H34N6O5S | CID 135505037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

Propoxyphenyl Sildenafil: A Technical Examination of its Solubility in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of propoxyphenyl sildenafil (B151), a structural analog of sildenafil, with a specific focus on its solubility in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). Due to the limited availability of specific quantitative data for propoxyphenyl sildenafil, this paper also includes comparative data for the parent compound, sildenafil, to provide a contextual framework for researchers.

Introduction to this compound

This compound is an analog of sildenafil, the active ingredient in several medications used to treat erectile dysfunction and pulmonary arterial hypertension. In this compound, the ethoxy group found on the phenyl ring of sildenafil is replaced by a propoxy group. This structural modification can influence the physicochemical properties of the molecule, including its solubility, which is a critical parameter in drug development, affecting formulation, bioavailability, and analytical method development.

Solubility Data

This compound

Sildenafil and Sildenafil Citrate (B86180): A Comparative Reference

To provide a frame of reference, the following table summarizes the available quantitative solubility data for sildenafil base and sildenafil citrate in DMSO and ethanol. It is crucial to note that these values are for the parent compound and its citrate salt and may not be directly representative of this compound's solubility due to the structural differences.

| Compound | Solvent | Solubility | Reference |

| Sildenafil (base) | DMSO | ~10 mg/mL | |

| Ethanol | 5.2 ± 1.2 mg/mL | [1] | |

| Sildenafil Citrate | DMSO | ~14 mg/mL | [2] |

| 50 mg/mL (with sonication) | [3] | ||

| 2 mg/mL | [4] | ||

| Ethanol | Insoluble | [5] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound in a given solvent, based on the widely used shake-flask method.[6]

Materials and Equipment

-

This compound (analytical standard)

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Ethanol, anhydrous, analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Solvent: Ensure solvents are of high purity and degassed if necessary.

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Addition of Solvent: Accurately pipette a known volume of DMSO or ethanol into each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. Accurately dilute the collected supernatant with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: A flowchart of the shake-flask method for solubility.

Signaling Pathway: Mechanism of Action

This compound, as an analog of sildenafil, is presumed to act as a selective inhibitor of phosphodiesterase type 5 (PDE5). The inhibition of PDE5 enhances the effects of nitric oxide (NO) by preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[7] This leads to smooth muscle relaxation and vasodilation. The following diagram illustrates this signaling pathway.

Caption: The NO/cGMP signaling pathway and PDE5 inhibition.

Conclusion

While specific quantitative solubility data for this compound in DMSO and ethanol remains to be fully characterized in publicly available literature, this guide provides a foundational understanding for researchers. The qualitative assessment suggests limited solubility, and for practical purposes, the solubility data of the parent compound, sildenafil, can serve as a preliminary reference, albeit with caution. The provided experimental protocol offers a robust methodology for determining the precise solubility of this compound, which is an essential step for any further development or research involving this compound. Furthermore, understanding its presumed mechanism of action via the cGMP pathway is fundamental to its pharmacological evaluation.

References

- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. ≥98% (HPLC), powder, cGMP specific PDE5 inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. droracle.ai [droracle.ai]

An In-depth Technical Guide on the Long-Term Solid-State Stability of Propoxyphenyl Sildenafil

Disclaimer: Limited direct research on the long-term solid-state stability of propoxyphenyl sildenafil (B151) is publicly available. This guide is constructed based on extensive data from its close analogue, sildenafil citrate (B86180), and established principles of pharmaceutical stability analysis under International Council for Harmonisation (ICH) guidelines. The methodologies and potential degradation pathways described herein are based on this analogous data and should be adapted and validated for propoxyphenyl sildenafil specifically.

Introduction

This compound, an analogue of sildenafil, is a potent phosphodiesterase type 5 (PDE5) inhibitor. Understanding its long-term stability in the solid state is paramount for ensuring its safety, efficacy, and shelf-life as an active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the key considerations, experimental protocols, and potential degradation pathways for assessing the solid-state stability of this compound.

Predicted Signaling Pathway of this compound

The mechanism of action for this compound is anticipated to be identical to that of sildenafil, involving the inhibition of PDE5, which leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[1][2]

Caption: Predicted signaling pathway of this compound.

Data on Solid-State Stability of Sildenafil Citrate (as a Proxy)

The following tables summarize stability data for sildenafil citrate under various stress conditions. This data provides a baseline for what might be expected for this compound.

Table 1: Summary of Sildenafil Citrate Degradation under Stress Conditions

| Stress Condition | Observations | Potential Degradants | Reference |